molecular formula C13H13BrN2 B1525306 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine CAS No. 1220020-25-6

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

Cat. No. B1525306
M. Wt: 277.16 g/mol
InChI Key: OSCBODZNSGMFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, or 5-Bromo-3-MMP, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 107-108°C. 5-Bromo-3-MMP is an important intermediate in the synthesis of various compounds and can be used as a starting material for the synthesis of other compounds. The compound has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

  • Synthesis and Biological Studies :

    • 5-Phenyl-2-pyridinamine, a compound structurally related to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, has been synthesized for biological studies due to its potential carcinogenic nature. This synthesis is crucial for making the compound available for biological and mutagenic studies (Stavenuiter et al., 1985).
  • Suzuki Cross-Coupling Reaction and Biological Activities :

    • A study describes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives exhibited potential as chiral dopants for liquid crystals and showed biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
  • Synthesis of Pyrimidine Precursors for Rosuvastatin :

    • The efficient synthesis of pyrimidine precursors used in the synthesis of rosuvastatin, a cholesterol-lowering medication, involves the use of derivatives related to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (Šterk et al., 2012).
  • Antimicrobial and Antiviral Activities :

    • Compounds structurally similar to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine have shown antimicrobial activities and potential as inhibitors in viral replication, indicating their significance in pharmaceutical research (El-Lateef et al., 2015).
  • Fluorescence and Optical Properties :

    • The spectroscopic characterization of similar compounds has been explored, focusing on fluorescence properties. This research is significant in the field of materials science and optical applications (Vural & Kara, 2017).
  • Catalysis and Synthetic Methods :

    • Research on catalysis using palladium-Xantphos complexes for selective amination of polyhalopyridines, including derivatives of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, has implications in organic synthesis (Ji, Li, & Bunnelle, 2003).

properties

IUPAC Name

5-bromo-3-methyl-N-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-3-5-12(6-4-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCBODZNSGMFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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